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This technical guide provides an in-depth overview of the cryogenic electron microscopy (cryo-

EM) structures of the Escherichia coli LolCDE complex, a critical ATP-binding cassette (ABC)

transporter responsible for the localization of lipoproteins (Lol) to the outer membrane of Gram-

negative bacteria. Understanding the structure and function of LolCDE is paramount for the

development of novel antibiotics targeting this essential pathway.[1] The Lol system is a key

player in bacterial envelope biogenesis and host-microbe interactions.[1][2] The LolCDE

complex, in particular, initiates the transport process by selectively extracting lipoproteins from

the inner membrane and transferring them to the periplasmic chaperone, LolA.[1][3]

I. Quantitative Data Summary
Recent cryo-EM studies have successfully captured high-resolution snapshots of the LolCDE

complex in various functional states, providing unprecedented insights into its mechanism.

These states include the apo (ligand-free) form, a lipoprotein-bound intermediate, and an ATP-

analog-bound state mimicking a pre-transport conformation.[1][2][4] The resolutions achieved

for these structures allow for detailed atomic modeling of this complex machinery.[1][2]

Table 1: Cryo-EM Structural Data for E. coli LolCDE
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State
Lipoprotei

n
Nucleotide

Resolution

(Å)
EMDB ID PDB ID Reference

Apo None None 4.2
EMD-

31804
7V8M

Bei et al.,

2022[1]

Lipoprotein

-bound
RcsF None 3.5

EMD-

31803
7V8L

Bei et al.,

2022[1]

ATP

Analog-

bound

None AMP-PNP 4.0
EMD-

31802
7V8I

Bei et al.,

2022[1][5]

Apo None None 3.8
EMD-

11883
7ARI

Tang et al.,

2021[4][6]

Lipoprotein

-bound
Lpp None 3.6

EMD-

11884
7ARH

Tang et al.,

2021[6]

ATP

Analog-

bound

Lpp AMP-PNP 3.2
EMD-

11886
7ARJ

Tang et al.,

2021[4]

ADP-

bound
None ADP 3.8

EMD-

11887
7ARK

Tang et al.,

2021[4][6]

LolA-

bound
None None 3.7

EMD-

11888
7ARL

Tang et al.,

2021[4][6]

II. Experimental Protocols
The determination of the LolCDE structures involved a series of sophisticated biochemical and

biophysical techniques. Below are the detailed methodologies for the key experiments.

Protein Expression, Purification, and Reconstitution
Expression: The E. coli LolCDE proteins were overexpressed in E. coli BL21 (DE3) cells.[3]

Purification: The complex was extracted from the cell membrane using detergents such as

dodecyl maltoside (DDM).[3] Affinity chromatography was then employed for purification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.3001823
https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.3001823
https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.3001823
https://journals.plos.org/plosbiology/article/figures?id=10.1371/journal.pbio.3001823
https://www.researchgate.net/publication/350472003_Structural_basis_for_bacterial_lipoprotein_relocation_by_the_transporter_LolCDE
https://www.rcsb.org/structure/7ARH
https://www.rcsb.org/structure/7ARH
https://www.researchgate.net/publication/350472003_Structural_basis_for_bacterial_lipoprotein_relocation_by_the_transporter_LolCDE
https://www.researchgate.net/publication/350472003_Structural_basis_for_bacterial_lipoprotein_relocation_by_the_transporter_LolCDE
https://www.rcsb.org/structure/7ARH
https://www.researchgate.net/publication/350472003_Structural_basis_for_bacterial_lipoprotein_relocation_by_the_transporter_LolCDE
https://www.rcsb.org/structure/7ARH
https://pmc.ncbi.nlm.nih.gov/articles/PMC9595528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9595528/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8193384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reconstitution: For structural and functional studies, the purified LolCDE complex was

reconstituted into nanodiscs, which provide a native-like lipid bilayer environment.[3] The

membrane scaffold protein MSP1D1 was used for the nanodisc assembly.[7]

Cryo-EM Data Acquisition and Processing
Grid Preparation: The reconstituted LolCDE sample was applied to glow-discharged cryo-EM

grids, blotted to create a thin film, and plunge-frozen in liquid ethane.

Data Collection: Automated data collection was performed on a high-end transmission

electron microscope, such as a Titan Krios, equipped with a direct electron detector.

Image Processing: The collected movie frames were subjected to motion correction and

dose-weighting. Following this, particle picking, 2D classification to remove junk particles,

and multiple rounds of 3D classification and refinement were carried out to obtain the final

high-resolution 3D density maps.[1]

Functional Assays
Photo-crosslinking: To validate the interactions between LolCDE and its lipoprotein substrate,

a photo-activatable unnatural amino acid, p-benzoyl-L-phenylalanine (pBPA), was

incorporated into specific sites of LolC or LolA.[3][5] Upon UV irradiation, covalent crosslinks

were formed between the interacting partners, which were then analyzed by SDS-PAGE and

immunoblotting.[3][5]

ATPase Activity Assay: The ATP hydrolysis activity of LolCDE was measured to assess its

functional competence. The assay typically involves incubating the reconstituted LolCDE

with ATP and measuring the amount of inorganic phosphate released over time. The activity

was tested in the presence and absence of lipoproteins and LolA to understand how these

components modulate the ATPase cycle.[3][8]

III. Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes involved in LolCDE function and its

structural determination.
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Caption: The bacterial lipoprotein localization (Lol) pathway.
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Caption: Experimental workflow for LolCDE cryo-EM structure determination.
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Caption: Proposed lipoprotein transport cycle by the LolCDE complex.

IV. Mechanism and Drug Development Implications
The collective structural data reveals a dynamic mechanism for lipoprotein transport. The apo-

state of LolCDE presents an outward-facing V-shaped cavity within the transmembrane

domains (TMDs) of LolC and LolE.[5] A lipoprotein substrate can laterally enter this cavity from
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the inner membrane.[3] Subsequent binding of ATP to the nucleotide-binding domains (NBDs)

located in the cytoplasm induces a large conformational change.[3] This change involves the

dimerization of the two LolD subunits and a closure of the V-shaped cavity, which effectively

pushes the bound lipoprotein out of the cavity for transfer to LolA.[3][5] ATP hydrolysis then

resets the transporter to its apo state, ready for the next cycle.[3]

The essential nature of the Lol pathway in most Gram-negative bacteria makes LolCDE a

promising target for the development of new antibiotics.[9] The detailed structural information

provides a blueprint for the rational design of small-molecule inhibitors that could block the

lipoprotein binding site or prevent the conformational changes necessary for transport.[9][4]

Recently, novel antibiotics like lolamicin have been developed that specifically target the

LolCDE complex, demonstrating the therapeutic potential of inhibiting this pathway.[10][11]

These inhibitors represent a new class of antimicrobials that could be effective against

multidrug-resistant infections.[4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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